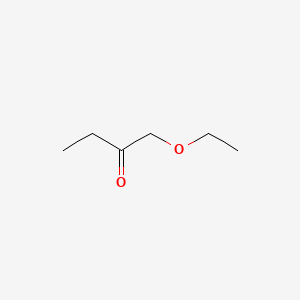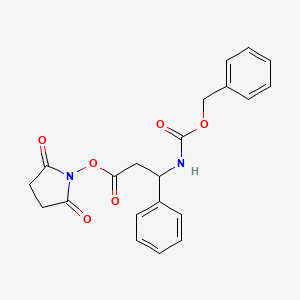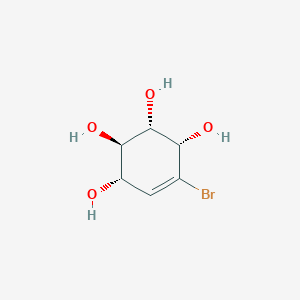
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol is a brominated cyclohexene derivative with four hydroxyl groups attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol typically involves the bromination of cyclohexene derivatives followed by hydroxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the hydroxylation can be achieved using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding cyclohexene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of cyclohexane-1,2,3,4-tetraone or cyclohexane-1,2,3,4-tetracarboxylic acid.
Reduction: Formation of cyclohexene-1,2,3,4-tetrol.
Substitution: Formation of various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R,3S,4S)-5-chlorocyclohex-5-ene-1,2,3,4-tetrol: Similar structure but with a chlorine atom instead of bromine.
(1S,2R,3S,4S)-5-fluorocyclohex-5-ene-1,2,3,4-tetrol: Similar structure but with a fluorine atom instead of bromine.
(1S,2R,3S,4S)-5-iodocyclohex-5-ene-1,2,3,4-tetrol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol lies in its specific combination of bromine and hydroxyl groups, which confer distinct chemical and biological properties. The bromine atom can participate in unique halogen bonding interactions, and the hydroxyl groups enhance its solubility and reactivity.
Propriétés
Formule moléculaire |
C6H9BrO4 |
|---|---|
Poids moléculaire |
225.04 g/mol |
Nom IUPAC |
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H9BrO4/c7-2-1-3(8)5(10)6(11)4(2)9/h1,3-6,8-11H/t3-,4+,5+,6+/m0/s1 |
Clé InChI |
AGYFAAMKMRARQB-SLPGGIOYSA-N |
SMILES isomérique |
C1=C([C@H]([C@H]([C@@H]([C@H]1O)O)O)O)Br |
SMILES canonique |
C1=C(C(C(C(C1O)O)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6](/img/structure/B13825633.png)

![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol](/img/structure/B13825636.png)

![6,7-dimethylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B13825655.png)
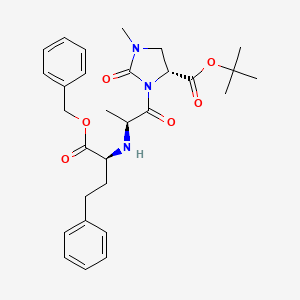
![(1R,2R,4R,8R)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B13825672.png)
![3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane](/img/structure/B13825680.png)
![1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13825699.png)
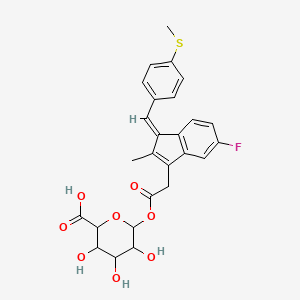
![2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B13825711.png)
